molecular formula C17H16N2O3 B145382 Emakalim CAS No. 129729-66-4

Emakalim

Cat. No. B145382
M. Wt: 296.32 g/mol
InChI Key: MMSFHQSHXRMPLJ-CVEARBPZSA-N
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Description

Molecular Structure Analysis

Emakalim has a molecular formula of C17H16N2O3 . Its average mass is 296.320 Da and its monoisotopic mass is 296.116089 Da .


Physical And Chemical Properties Analysis

Emakalim has a molecular formula of C17H16N2O3 . Its average mass is 296.320 Da and its monoisotopic mass is 296.116089 Da . For more detailed physical and chemical properties, please refer to a reliable chemical database or consult a chemistry expert.

Scientific Research Applications

Experimental Medicine and Health Behavior Change

Emakalim's relevance in experimental medicine (EM) can be linked to its role in health behavior change. EM emphasizes experimental tests of targets or mechanisms of change, focusing on identifying and validating targets that promote behavior change. Research in this area aims to determine effective strategies for promoting behavior change in various circumstances, a context where Emakalim's functions might be pertinent (Sheeran, Klein, & Rothman, 2017).

Environmental Science and Sustainability

Emakalim's applications extend to environmental science and sustainability. It could be utilized in studies addressing climate change and sustainable environmental practices. Understanding its impact on environmental health and sustainability is crucial, especially in the context of the Fourth Industrial Revolution (4IR) and its implications for sustainable environmental applications (Proceedings of the 3rd International Conference on Science and Technology Applications in Climate Change, 2019).

Educational Research

In educational contexts, Emakalim might be considered in research exploring science attitudes and learning methods. Contextual teaching and learning models, which could potentially incorporate Emakalim, have been shown to improve science attitudes in students, suggesting its relevance in educational research (Widarwati, Rintayati, & Chumdari, 2018).

Experimental Modal Analysis

Emakalim could be relevant in experimental modal analysis (EMA), a method used to study the dynamic properties of structures under vibrational excitation. In EMA, non-contact methods are advantageous, especially when targets are sensitive to damage or contamination. Emakalim's properties could be significant in advancing the methodology and applications of EMA (Farshidi, Trieu, Park, & Freiheit, 2010).

Synthesis and Vasorelaxant Activity Research

In the field of vasorelaxant activity research, Emakalim is directly studied. Its properties and effects have been compared with novel benzopyran-4-thiourea derivatives in the context of seeking more potent and selective potassium channel openers. This research contributes to understanding Emakalim's potential applications in medical and pharmacological sciences (Huang Wen-long, 2007).

Future Directions

The future directions of Emakalim are not clear from the search results. As its global highest R&D status is now discontinued , it may not be under active development. For the most accurate and up-to-date information, please refer to recent scientific literature or contact relevant pharmaceutical companies.

properties

IUPAC Name

(3S,4R)-3-hydroxy-2,2-dimethyl-4-(2-oxopyridin-1-yl)-3,4-dihydrochromene-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-17(2)16(21)15(19-8-4-3-5-14(19)20)12-9-11(10-18)6-7-13(12)22-17/h3-9,15-16,21H,1-2H3/t15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSFHQSHXRMPLJ-CVEARBPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3C=CC=CC3=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)C#N)N3C=CC=CC3=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Emakalim

CAS RN

129729-66-4
Record name Emakalim [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129729664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EMAKALIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1ZL87F3PM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
SY Zhao, WL Huang, HB Zhang - Yao xue xue bao= Acta …, 2002 - europepmc.org
… L-1 are less potent than the reference compound emakalim. However they are more potent than emakalim to inhibition high concentration KCl-induced vasocontraction at 1 x 10(-5) mol.…
Number of citations: 5 europepmc.org
G Haeusler, I Lues - European heart journal, 1994 - academic.oup.com
Potassium channel activators have the ability to open potassium channels in a variety of cells Since most of their effects are antagonized by antidiabetic sulfonylureas, the ATP-sensitive …
Number of citations: 16 academic.oup.com
R Bergmann, R Gericke - Archiv der Pharmazie, 1994 - Wiley Online Library
Swern oxidation of chromanol 1 led to ketone 3 with concomitant chlorination of the adjacent 4‐position. Using Leuckart conditions, chromanone 2 was converted to enamine 5. ‐ 4‐…
Number of citations: 4 onlinelibrary.wiley.com
JM Evans, SG Taylor - Progress in medicinal chemistry, 1994 - Elsevier
Publisher Summary This chapter discusses recent advances in studies of structure-activity relationships (SAR) of the various types of potassium channel activators (KCAs), reports on …
Number of citations: 28 www.sciencedirect.com
JM Evans - Pharmacochemistry Library, 1996 - Elsevier
Publisher Summary This chapter discusses the recent advances in potassium channel activators. Potassium channels have been the subject of extensive research for some time, but …
Number of citations: 0 www.sciencedirect.com
YS Jung, CH Moon, SE Yoo, HS Shin - Biomolecules & …, 1996 - koreascience.kr
The effect of potassium channel openers, KR-30450, KR-30818 and lemakalim have been compared against several spasmogens in guinea pig bronchi. In guinea pig bronchi, KR-…
Number of citations: 3 koreascience.kr
YS Jung, CH Moon, SE Yoo, HS Shin - YAKHAK HOEJI, 1997 - koreascience.kr
The effect of potassium channel openers, SKP-450, SKP-818 and lemakalim have been compared in rat heart and aorta. In rat isolated heart, SKP-450 had a greater negative inotrop ic …
Number of citations: 2 koreascience.kr
T Takahashi, H Koga, H Sato, T Ishizawa… - Bioorganic & medicinal …, 1998 - Elsevier
The synthesis and vasorelaxant activity of 2-fluoromethylbenzopyran potassium channel openers are described. These (2-fluoromethyl) derivatives displayed smooth muscle relaxant …
Number of citations: 8 www.sciencedirect.com
H Purcell, K Fox - Myocardial Protection and the KATP Channel, 1995 - Springer
Potassium ion (K + ) channels play a dominant role in controlling the resting membrane potential of excitable cells. They are ubiquitous, structurally diverse and functionally are perhaps …
Number of citations: 1 link.springer.com
PE Puddu, KD Garlid, F Monti, K Iwashiro… - Cardiovascular drug …, 2000 - academia.edu
… Currently available KCOs, including aprikalim, bimakalim, cromakalim, emakalim, nicorandil, and pinacidil, display a high affinity for potassium channels of vascular smooth muscle. …
Number of citations: 17 www.academia.edu

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